molecular formula C17H31N3O2 B6805759 N-[[1-(methoxymethyl)cyclopentyl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide

N-[[1-(methoxymethyl)cyclopentyl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide

Cat. No.: B6805759
M. Wt: 309.4 g/mol
InChI Key: FMWNELQUTOAUKB-UHFFFAOYSA-N
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Description

N-[[1-(methoxymethyl)cyclopentyl]methyl]-2,7-diazaspiro[45]decane-7-carboxamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-[[1-(methoxymethyl)cyclopentyl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O2/c1-22-14-17(5-2-3-6-17)12-19-15(21)20-10-4-7-16(13-20)8-9-18-11-16/h18H,2-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWNELQUTOAUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CNC(=O)N2CCCC3(C2)CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(methoxymethyl)cyclopentyl]methyl]-2,7-diazaspiro[45]decane-7-carboxamide typically involves multi-step organic reactions The spirocyclic structure is then formed through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of high-throughput screening methods can help in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(methoxymethyl)cyclopentyl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[[1-(methoxymethyl)cyclopentyl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[1-(methoxymethyl)cyclopentyl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(methoxymethyl)cyclopentyl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide: shares structural similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

    Spirooxindoles: Known for their biological activity and used in drug discovery.

    Spirocyclic Lactams: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the methoxymethyl and diazaspirodecane moieties. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

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